Aminocarbonylation Product Distribution: 2-Iodopyridine Delivers Exclusive Monocarbonylation Versus Mixed Products from 3-Iodopyridine
In palladium-catalyzed aminocarbonylation under identical conditions (atmospheric to elevated CO pressure), 2-iodopyridine yields exclusively N-alkyl/aryl-carboxamides (monocarbonylation products) across the entire CO pressure range. In contrast, 3-iodopyridine produces a mixture of simple carboxamides and 2-oxo-carboxamides (double CO insertion products), with the latter requiring elevated CO pressure to reach synthetically acceptable yields [1]. This mechanistic divergence originates from the electronic influence of the ortho-nitrogen in 2-iodopyridine, which disfavors the second CO insertion that occurs readily with the meta-iodo isomer.
| Evidence Dimension | Product distribution in Pd-catalyzed aminocarbonylation |
|---|---|
| Target Compound Data | Exclusive N-alkyl/aryl-carboxamide formation; zero detectable 2-oxo-carboxamide products across all CO pressure ranges |
| Comparator Or Baseline | 3-Iodopyridine: Mixed products (carboxamides + 2-oxo-carboxamides); elevated CO pressure required for acceptable double-insertion yields |
| Quantified Difference | Qualitative product exclusivity (100% monocarbonylation vs. product mixture) |
| Conditions | Pd catalyst, various primary/secondary amines including amino acid methyl esters, atmospheric to elevated CO pressure |
Why This Matters
For synthetic chemists requiring pure carboxamide products without chromatographic separation of double-insertion byproducts, 2-iodopyridine eliminates a purification step that 3-iodopyridine necessitates.
- [1] Takács A, Jakab B, Petz A, Kollár L. Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. Synthesis of N-substituted nicotinamide related compounds. Tetrahedron. 2007;63(41):10372-10378. DOI: 10.1016/j.tet.2007.07.068 View Source
